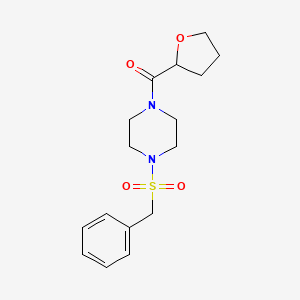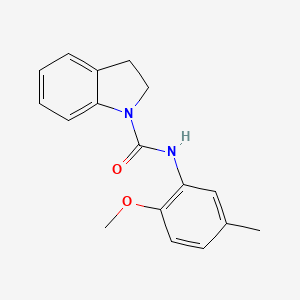
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as EPMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In inflammation, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In cancer, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In neuroprotection, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to protect neurons from oxidative stress and reduce inflammation.
実験室実験の利点と制限
One of the advantages of using N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low toxicity compared to other compounds. N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to have good solubility in various solvents, making it easy to work with in experiments. However, one limitation of using N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low potency compared to other compounds. This may require higher concentrations of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide to achieve the desired effects.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in combination with other compounds for synergistic effects. Additionally, the potential applications of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in other fields such as cardiovascular disease and diabetes should be explored.
合成法
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized through a multistep reaction involving the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate, followed by reaction with methyl isocyanate. The final product is obtained through recrystallization from ethanol.
科学的研究の応用
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to protect neurons from oxidative stress and reduce inflammation. In inflammation, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-11-6-4-10(5-7-11)15-13(17)12-8-9-14-16(12)2/h4-9H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIQKHAPNIKZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5497765.png)

![N-{2-(4-isopropoxyphenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5497776.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B5497778.png)
![(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5497783.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5497785.png)
![1-[5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3-piperidinecarboxamide](/img/structure/B5497792.png)
![4-[(dimethylamino)methyl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-azepanol](/img/structure/B5497799.png)

![2-fluoro-5-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5497825.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5497832.png)
![N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5497834.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5497835.png)
![4-(1-benzofuran-5-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5497854.png)